Isostearic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
16-methylheptadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOFQFKRPWOURC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040790 | |
| Record name | 16-Methylheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Solid | |
| Record name | Isooctadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 16-Methylheptadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2724-58-5, 30399-84-9 | |
| Record name | Isostearic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2724-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isooctadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 16-Methylheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1040790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 16-methylheptadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16-METHYLHEPTADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZM5XA0ILL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 16-Methylheptadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
69.5 °C | |
| Record name | 16-Methylheptadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031066 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Polymerization and Monomer Acid Isolation
Vegetable oil acids (e.g., oleic acid) undergo polymerization using acidic earth catalysts (e.g., montmorillonite) at 220–245°C under atmospheric pressure. Phosphoric acid is subsequently added to chelate metal ions, followed by filtration and vacuum distillation (8–12 Pa, 220–260°C) to isolate monomer acids. This step yields a mixture containing 60–70% monomeric fatty acids, which serve as the precursor for subsequent reactions.
Esterification and Hydrogenation
Monomer acids react with methanol via paratoluenesulfonic acid (PTSA) -catalyzed esterification at 90–98°C for 3–10 hours, achieving acid values <5 mg KOH/g. Hydrogenation of the resultant methyl esters occurs under 1.5–2.2 MPa H₂ pressure at 190–220°C using N120-type catalysts (nickel-based), reducing iodine values from >80 to <8 g/100g. Post-hydrogenation, saponification with 10–15% NaOH and acidification with H₂SO₄ yield a stearic-isostearic acid mixture.
Solvent Crystallization and Distillation
The fatty acid mixture is dissolved in No. 6 solvent oil (1:3 ratio) and chilled to −2–2°C to crystallize stearic acid. Vacuum distillation (20 Pa, 250°C) isolates this compound with 188 mg KOH/g acid value and 7.5 g/100g iodine value. This method achieves 85–90% purity but requires energy-intensive distillation.
Catalytic Isomerization Using Zeolites
Reaction Mechanism and Optimization
Zeolites (e.g., H-Y, H-Beta) catalyze oleic acid isomerization at 250–300°C, forming methyl-branched isomers via carbocation rearrangements. Water content ≤1.5 wt% and additives (e.g., Na₂CO₃) suppress dimerization, enhancing this compound selectivity to 76% at 96% conversion. Larger pore zeolites (>6 Å) minimize steric hindrance, favoring mono-branched products.
Pilot-Scale Performance
A continuous reactor with catalyst regeneration (20 cycles) produces this compound at 2.5–3.0 tons/day. Post-reaction, the product is neutralized, filtered, and distilled to remove unreacted feedstock. This method reduces waste compared to dimer acid routes but requires precise control of zeolite acidity (Si/Al ratio 15–30).
Techno-Economic Comparison of Preparation Routes
The zeolite route’s lower production cost ($2.38/kg) stems from catalyst reuse and higher yields, though dimer acid methods remain prevalent due to existing infrastructure .
Chemical Reactions Analysis
Types of Reactions: 16-Methylheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the fatty acid into corresponding alcohols or ketones.
Reduction: The carboxylic acid group can be reduced to an aldehyde or alcohol.
Substitution: The hydrogen atoms in the fatty acid chain can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Aldehydes or primary alcohols.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Pharmaceutical Applications
Isostearic acid plays a significant role in the pharmaceutical industry:
- Drug Delivery Systems : It is utilized in the formulation of polymer-based drug delivery systems, enhancing the efficacy and stability of medications. For instance, it is employed in creating microemulsions for skin delivery of drugs like imiquimod, which is used in treating skin cancers and infections .
- Sustained-Release Formulations : The compound is integral in developing sustained-release tablets and transdermal patches, facilitating controlled drug release over extended periods .
Cosmetic and Personal Care Products
In the cosmetics sector, this compound serves multiple functions:
- Emollient Properties : It acts as an emollient in skincare products, contributing to skin hydration and smoothness. Its binding properties enhance the texture and stability of creams and lotions .
- Hair Care Products : this compound is included in hair care formulations for its conditioning effects, improving manageability and shine .
Industrial Applications
The versatility of this compound extends to various industrial applications:
- Lubricants : Known for its exceptional oxidative stability, this compound is used in formulating high-performance lubricants suitable for automotive and industrial machinery .
- Adhesives and Sealants : It serves as a critical ingredient in formulating adhesives and sealants, enhancing their performance and durability .
- Textiles : In the textile industry, this compound contributes to fabric softness and wrinkle resistance, improving the overall quality of textiles .
Food Processing
This compound also finds applications in the food industry:
- Food Additives : It acts as an emulsifier and stabilizer in processed foods, ensuring consistency and extending shelf life. Its barrier properties make it suitable for food packaging applications as well .
Environmental Considerations
As industries increasingly focus on sustainability, this compound's renewable sourcing from vegetable oils positions it favorably within green chemistry initiatives. Its production processes are evolving to minimize environmental impact while maximizing efficiency .
Case Study 1: Polymer-Based Drug Delivery
A study highlighted the use of this compound in creating polymeric micelles for drug delivery systems. The research demonstrated improved bioavailability of drugs when formulated with this compound-based carriers compared to conventional methods.
Case Study 2: Cosmetic Formulation
In a comparative analysis of skincare products, formulations containing this compound showed enhanced moisturizing effects and consumer preference due to improved texture and feel on the skin.
Market Insights
The global market for this compound is projected to grow significantly. Factors driving this growth include:
- Increasing demand for eco-friendly personal care products.
- Expanding applications in pharmaceuticals and food processing.
- Technological advancements leading to more efficient production methods .
| Application Area | Key Benefits | Examples |
|---|---|---|
| Pharmaceuticals | Enhanced drug stability | Sustained-release tablets |
| Cosmetics | Improved texture and hydration | Skincare creams |
| Industrial Lubricants | High oxidative stability | Automotive lubricants |
| Food Processing | Emulsification and stabilization | Processed foods |
| Adhesives | Enhanced performance | Industrial sealants |
Mechanism of Action
The mechanism of action of 16-Methylheptadecanoic acid involves its interaction with lipid membranes and enzymes involved in fatty acid metabolism. It can modulate the activity of enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing lipid biosynthesis and degradation pathways . Additionally, its branched structure allows it to integrate into lipid bilayers, affecting membrane fluidity and function .
Comparison with Similar Compounds
Esterification
This compound forms esters with polyols (e.g., trimethylolpropane, TMP) that exhibit higher viscosity than oleic acid esters due to its branched structure :
| Ester Type | Triester Content (wt%) | Di- + Triester (wt%) |
|---|---|---|
| TMP-Oleate | 95.7 | 98.7 |
| TMP-Isostearate | 94.1 | 98.1 |
The lower triester content in TMP-isostearate (94.1% vs. 95.7% for oleate) reflects steric hindrance from branching during esterification .
Metal Ion Extraction
In DES systems with TOPO, this compound selectively extracts Sc(III) over Y(III), Fe(III), and Al(III) at pH >3.5 by forming a complex with five this compound and five TOPO molecules . Linear fatty acids like stearic acid lack this pH-dependent synergism, resulting in poor selectivity .
Biological Activity
Isostearic acid, a branched-chain fatty acid derived from stearic acid, has garnered attention for its diverse biological activities and applications in various fields, particularly in cosmetics and pharmaceuticals. This article explores the biological activity of this compound, focusing on its metabolic effects, anti-inflammatory properties, and safety profile.
Chemical Structure and Properties
This compound is characterized by a branched structure that differentiates it from straight-chain fatty acids. This unique configuration contributes to its physical and chemical properties, including improved dispersing power and stability in formulations.
1. Metabolic Effects
Recent studies have indicated that this compound may influence metabolic processes, particularly in the context of insulin sensitivity and glucose metabolism. For instance, research on related fatty acids has shown that certain branched fatty acid esters can enhance glucose-stimulated insulin secretion (GSIS) and improve insulin sensitivity in adipocytes. These findings suggest potential therapeutic applications for this compound in managing metabolic disorders such as obesity and type 2 diabetes .
2. Anti-Inflammatory Properties
This compound has been associated with anti-inflammatory effects. In vitro studies indicate that branched-chain fatty acids can attenuate the expression of pro-inflammatory cytokines in immune cells. This property is crucial for developing treatments for inflammatory diseases, as excessive inflammation is a common underlying factor in many chronic conditions .
Safety Profile
This compound has been evaluated for its safety in cosmetic applications. Clinical studies involving skin patch tests demonstrated that undiluted this compound did not cause irritation or sensitization in subjects. The findings indicate a favorable safety profile, supporting its use in personal care products .
Case Studies
- Clinical Safety Assessment : A study assessed the safety of this compound through a series of skin irritation tests involving 100 subjects. Results showed minimal irritation, confirming its suitability for topical applications .
- Metabolic Impact Study : Research on the metabolic impacts of branched fatty acids revealed that certain isomers of this compound could enhance GSIS and improve glucose uptake in adipocytes. This suggests potential benefits for individuals with insulin resistance .
Data Tables
Q & A
Q. How can researchers confirm the purity and structural identity of synthesized isostearic acid?
Methodological Answer: To confirm purity and structure, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to identify branching patterns and functional groups. Gas chromatography-mass spectrometry (GC-MS) can verify molecular weight and detect impurities. For novel derivatives, elemental analysis and infrared (IR) spectroscopy provide complementary data. Ensure reproducibility by documenting reaction conditions (e.g., catalyst type, temperature) and referencing established protocols for branched fatty acids .
Q. What analytical techniques are optimal for quantifying this compound in complex mixtures (e.g., esterified derivatives)?
Methodological Answer: High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or reverse-phase columns can separate this compound isomers. Coupling with mass spectrometry (LC-MS) enhances specificity. For quantitative analysis, calibrate using certified reference standards and validate methods via spike-recovery experiments. Cross-validate results with H NMR integration of characteristic methyl branch signals (e.g., δ 0.8–1.2 ppm) .
Q. How should researchers design experiments to compare the physicochemical properties of this compound isomers?
Methodological Answer: Use controlled synthesis to produce isomers (e.g., aldol-type vs. Guerbet-derived). Characterize melting points, viscosity, and solubility in polar/apolar solvents. Employ differential scanning calorimetry (DSC) for thermal stability and X-ray crystallography (if crystallizable) for structural insights. Statistical analysis (e.g., ANOVA) should account for batch variability and measurement error .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported reaction efficiencies for aldol-type vs. Guerbet-derived this compound synthesis?
Methodological Answer: Conduct kinetic studies under standardized conditions (e.g., catalyst loading, temperature, solvent polarity). Use in-situ Fourier-transform infrared (FTIR) spectroscopy to monitor intermediate formation. Compare activation energies via Arrhenius plots. For aldol condensation, optimize aldehyde substrate purity to minimize side reactions; for Guerbet synthesis, assess alcohol oxidation efficiency using redox titrations .
Q. How can computational modeling improve the understanding of this compound’s branching effects on lipid bilayer interactions?
Methodological Answer: Perform molecular dynamics (MD) simulations with force fields parameterized for branched fatty acids (e.g., CHARMM36). Compare bilayer permeability, packing density, and phase behavior of this compound vs. linear stearic acid. Validate models with experimental data from Langmuir-Blodgett trough measurements or neutron scattering .
Q. What methodologies address challenges in synthesizing this compound derivatives with controlled degrees of esterification?
Methodological Answer: Employ regioselective catalysts (e.g., lipases for esterification) and monitor reaction progress via thin-layer chromatography (TLC). Use C NMR to track ester bond formation. Optimize reaction stoichiometry using Design of Experiments (DoE) to minimize unreacted substrates. For purification, consider fractional distillation or supercritical fluid extraction (SFE) .
Q. How can researchers reconcile conflicting data on the biodegradability of this compound-based materials?
Methodological Answer: Standardize biodegradation assays (e.g., OECD 301B) under varying microbial consortia and environmental conditions (pH, temperature). Use C-labeled this compound to track mineralization rates. Compare results with structural analogs (e.g., isooleic acid) to isolate branching effects. Statistical meta-analysis of existing literature can identify confounding variables (e.g., sample purity) .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing variability in this compound’s rheological properties across synthesis batches?
Methodological Answer: Apply multivariate analysis (e.g., principal component analysis) to correlate synthesis parameters (e.g., reaction time, branching degree) with rheological outcomes. Use control charts to monitor process stability. Report confidence intervals and effect sizes to highlight clinically significant variations .
Q. How should researchers document synthesis protocols to ensure reproducibility in branched fatty acid studies?
Methodological Answer: Adhere to the Beilstein Journal of Organic Chemistry guidelines: Provide step-by-step procedures, including equipment specifications (e.g., autoclave pressure), raw material sources, and characterization data for intermediates. Deposit spectral data (NMR, MS) in supplementary materials. Cross-reference established methods (e.g., IUPAC protocols for fatty acid nomenclature) .
Ethical and Literature Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
